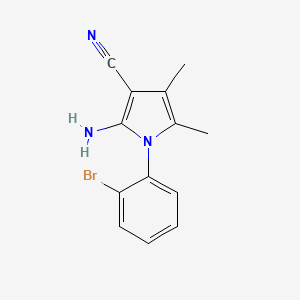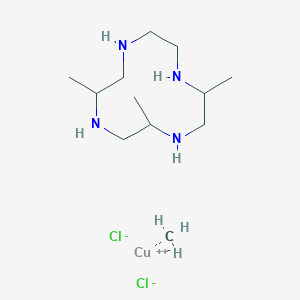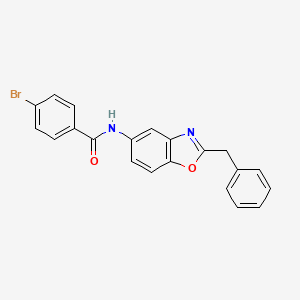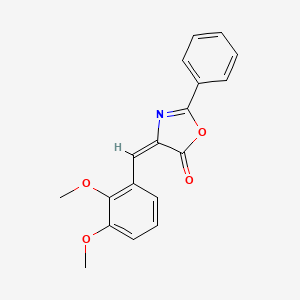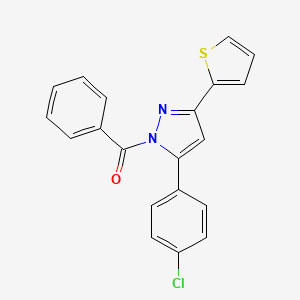![molecular formula C11H10N2O3 B12891112 2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzo[d]oxazole-6-acetic acid: is a heterocyclic compound with the following chemical structure:
Molecular Formula: C10H10N2O3
It belongs to the oxazole family, which contains a five-membered ring containing both nitrogen and oxygen atoms. The compound’s systematic name reflects its structure: it consists of a benzo[d]oxazole ring fused to an acrylic acid moiety.
Métodos De Preparación
The synthetic route for 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves several steps. One common method is the reaction of 2-(chloromethyl)benzo[d]oxazole with glycine (aminoacetic acid). The chloromethyl group is replaced by the amino group from glycine, resulting in the desired compound. The reaction typically occurs under basic conditions.
Análisis De Reacciones Químicas
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions can occur at the benzo[d]oxazole ring, affecting its substituents.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.
Major Products: The major products depend on the specific reaction conditions and substituents. For instance, reduction could yield an amino acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigating its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound might find use in materials science or as a precursor for other compounds.
Mecanismo De Acción
The exact mechanism by which 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid exerts its effects remains an area of research. It could interact with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, you can explore related oxazole derivatives. Notable examples include 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole , which exhibit antibacterial and antifungal activities, respectively .
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
(E)-3-[2-(aminomethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6,12H2,(H,14,15)/b4-2+ |
Clave InChI |
OWEQOAQPGHFTSC-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CN |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


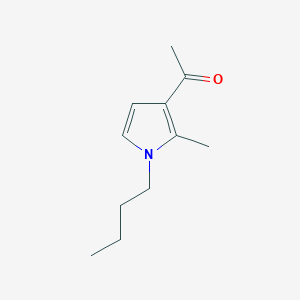

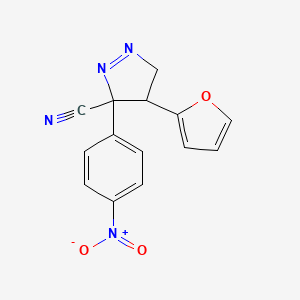
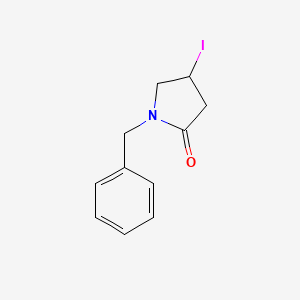
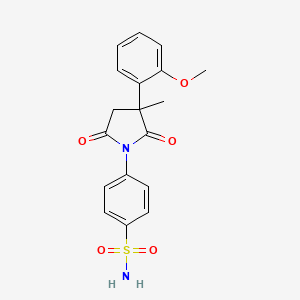
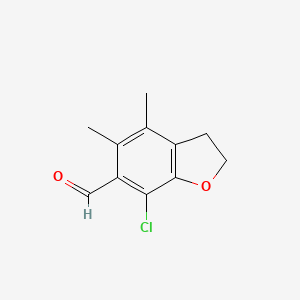

![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
